4-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide
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Overview
Description
4-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide: is a complex organic compound that belongs to the class of triazolo[4,3-a]pyridines
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolothiadiazines, have been found to interact with a variety of enzymes and receptors .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Pharmacokinetics
Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may have favorable adme properties .
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
It is known that the efficacy and stability of many compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the triazolo[4,3-a]pyridine core. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The trifluoromethyl group is often introduced using reagents like trifluoromethylating agents, while the thiazole ring can be constructed through cyclization reactions involving thioamides.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing the synthetic routes for higher yields and purity. This might include the use of continuous flow reactors, large-scale reactors, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed on the triazolo[4,3-a]pyridine core to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized thiazole derivatives, reduced triazolo[4,3-a]pyridine derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity has been studied in various cell lines, showing potential as an inhibitor of certain kinases.
Medicine: : It has been evaluated for its anti-tumor properties and has shown activity against cancer cell lines.
Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the trifluoromethyl group and the thiazole ring. Similar compounds might include other triazolo[4,3-a]pyridines or thiazole derivatives, but the presence of the trifluoromethyl group often imparts unique chemical and biological properties.
List of Similar Compounds
Triazolo[4,3-a]pyridine derivatives
Thiazole derivatives
Trifluoromethylated compounds
Properties
IUPAC Name |
4-methyl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N5OS/c1-7-11(23-6-18-7)12(22)17-5-10-20-19-9-4-8(13(14,15)16)2-3-21(9)10/h2-4,6H,5H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWRJNCEOPCOIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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